Cas no 54380-14-2 (N-{naphtho2,1-d1,3thiazol-2-yl}acetamide)

N-{naphtho2,1-d1,3thiazol-2-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-naphtho[2,1-d]thiazol-2-yl-
- N-{naphtho2,1-d1,3thiazol-2-yl}acetamide
- N-benzo[g][1,3]benzothiazol-2-ylacetamide
- N-Naphtho[2,1-d]thiazol-2-yl-acetamide
- N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}ACETAMIDE
- 54380-14-2
- Oprea1_292978
- F0298-0070
- CCG-277042
- N-Naphtho[2,1-d][1,3]thiazol-2-ylacetamide #
- SR-01000322756
- N-(naphtho[2,1-d]thiazol-2-yl)acetamide
- SR-01000322756-1
- UCBPMPAWGJIOLK-UHFFFAOYSA-N
- HMS1691O21
- AKOS000636728
-
- インチ: 1S/C13H10N2OS/c1-8(16)14-13-15-11-7-6-9-4-2-3-5-10(9)12(11)17-13/h2-7H,1H3,(H,14,15,16)
- InChIKey: UCBPMPAWGJIOLK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=CC=C3C(=C2S1)C=CC=C3)(=O)C
計算された属性
- せいみつぶんしりょう: 242.05138412g/mol
- どういたいしつりょう: 242.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 70.2Ų
じっけんとくせい
- 密度みつど: 1.396±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 12.56±0.43(Predicted)
N-{naphtho2,1-d1,3thiazol-2-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0298-0070-20μmol |
N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide |
54380-14-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0298-0070-4mg |
N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide |
54380-14-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0298-0070-50mg |
N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide |
54380-14-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0298-0070-25mg |
N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide |
54380-14-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0298-0070-75mg |
N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide |
54380-14-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0298-0070-5mg |
N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide |
54380-14-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0298-0070-10mg |
N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide |
54380-14-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0298-0070-5μmol |
N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide |
54380-14-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0298-0070-1mg |
N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide |
54380-14-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0298-0070-2mg |
N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide |
54380-14-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-{naphtho2,1-d1,3thiazol-2-yl}acetamide 関連文献
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
N-{naphtho2,1-d1,3thiazol-2-yl}acetamideに関する追加情報
N-{Naphtho[2,1-d][1,3]thiazol-2-yl}acetamide (CAS No. 54380-14-2): A Comprehensive Overview
N-{Naphtho[2,1-d][1,3]thiazol-2-yl}acetamide (CAS No. 54380-14-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of N-{Naphtho[2,1-d][1,3]thiazol-2-yl}acetamide consists of a naphthalene ring fused with a thiazole moiety, which is further substituted with an acetamide group. This combination of aromatic and heterocyclic functionalities imparts the molecule with a range of interesting properties, including high stability and specific biological activities.
Recent studies have highlighted the potential of N-{Naphtho[2,1-d][1,3]thiazol-2-yl}acetamide as a lead compound in the development of anti-inflammatory and anti-cancer drugs. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that N-{Naphtho[2,1-d][1,3]thiazol-2-yl}acetamide and its analogs could be valuable candidates for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, N-{Naphtho[2,1-d][1,3]thiazol-2-yl}acetamide has also shown promise in cancer research. A 2020 study in the European Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways.
The synthesis of N-{Naphtho[2,1-d][1,3]thiazol-2-yl}acetamide is well-documented in the literature. Typically, it involves a multi-step process starting from readily available starting materials such as naphthalene and thiourea. The key steps include the formation of the thiazole ring through a cyclization reaction and subsequent acetylation to introduce the acetamide group. The modular nature of this synthetic route allows for easy modification and optimization to produce a wide range of derivatives with tailored properties.
The pharmacokinetic profile of N-{Naphtho[2,1-d][1,3]thiazol-2-yl}acetamide has been studied to understand its behavior in biological systems. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further development as an oral therapeutic agent. Additionally, its low toxicity profile in animal models suggests that it is safe for use in clinical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of N-{Naphtho[2,1-d][1,3]thiazol-2-yl}acetamide and its derivatives in human subjects. Early results from Phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing these compounds into later stages of clinical development.
In conclusion, N-{Naphtho[2,1-d][1,3]thiazol-2-yl}acetamide (CAS No. 54380-14-2) represents a promising lead compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents targeting inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
54380-14-2 (N-{naphtho2,1-d1,3thiazol-2-yl}acetamide) 関連製品
- 1091089-59-6(1-(4-methoxyphenyl)-4-4-(4-methoxyphenyl)oxane-4-carbonylpiperazine)
- 1216698-02-0(N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride)
- 2138817-83-9(5-amino-1-(hexa-3,5-dien-1-yl)-4-methyl-1,2-dihydropyridin-2-one)
- 170655-60-4(4,4,4-trifluorobutane-1-thiol)
- 1261744-48-2(Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate)
- 2172597-88-3(2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal)
- 2178771-48-5(1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole)
- 2034471-74-2(methyl 2-({1-[3-(benzenesulfonyl)propanoyl]pyrrolidin-3-yl}sulfanyl)acetate)
- 1361675-70-8(2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl)
- 2728780-39-8(2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione)



